Bis(cyclopentadienyl)vanadium(II) Bis(cyclopentadienyl)vanadium(II)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16196434
InChI: InChI=1S/2C5H5.V/c2*1-2-4-5-3-1;/h2*1-5H;
SMILES:
Molecular Formula: C10H10V
Molecular Weight: 181.13 g/mol

Bis(cyclopentadienyl)vanadium(II)

CAS No.:

Cat. No.: VC16196434

Molecular Formula: C10H10V

Molecular Weight: 181.13 g/mol

* For research use only. Not for human or veterinary use.

Bis(cyclopentadienyl)vanadium(II) -

Specification

Molecular Formula C10H10V
Molecular Weight 181.13 g/mol
Standard InChI InChI=1S/2C5H5.V/c2*1-2-4-5-3-1;/h2*1-5H;
Standard InChI Key GLOUOHCQKJMDFZ-UHFFFAOYSA-N
Canonical SMILES [CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[V]

Introduction

Structural and Electronic Characteristics

Molecular Geometry and Symmetry

Vanadocene adopts a classic metallocene structure, with a vanadium(II) center sandwiched between two η⁵-cyclopentadienyl (Cp) rings. X-ray diffraction studies reveal a D₅d symmetric geometry in the solid state, where the vanadium atom resides equidistant from both Cp ligands at a crystallographic inversion center . The average V–C bond distance measures 226 pm, consistent with strong metal-ligand bonding . Dynamic disorder in the Cp rings is observed at temperatures above 170 K, resolving into fully ordered configurations below 108 K .

Electronic Configuration and Magnetism

Vanadium(II) in vanadocene possesses a d³ electronic configuration, contributing to its paramagnetic behavior. Electron paramagnetic resonance (EPR) studies confirm the presence of unpaired electrons, with isotropic hyperfine coupling constants (Aₛ₀) ranging from 6.31 to 11.60 mT depending on the solvent environment . The compound’s 15 valence electrons render it highly reactive, facilitating ligand substitution and redox reactions .

Table 1: Key Physical Properties of Bis(cyclopentadienyl)vanadium(II)

PropertyValueSource
Molecular FormulaC₁₀H₁₀V
Molecular Weight181.13 g/mol
Melting Point165–167°C
Boiling Point200°C (sublimes at 0.1 mm Hg)
Crystal ColorViolet
CAS Registry Number1277-47-0

Synthesis and Preparation

Historical Synthesis

The inaugural synthesis of vanadocene, reported by Birmingham, Fischer, and Wilkinson in 1954, involved the reduction of vanadocene dichloride (Cp₂VCl₂) with aluminum hydride (AlH₃) :
Cp2VCl2+AlH3Cp2V+AlCl3+H2\text{Cp}_2\text{VCl}_2 + \text{AlH}_3 \rightarrow \text{Cp}_2\text{V} + \text{AlCl}_3 + \text{H}_2
The product was purified via sublimation under vacuum at 100°C, yielding crystalline vanadocene .

Modern Synthetic Routes

A scalable method employs the reaction of [V₂Cl₃(THF)₆]₂[Zn₂Cl₆] with cyclopentadienylsodium (NaCp) in tetrahydrofuran (THF) :
2[V2Cl3(THF)6]2[Zn2Cl6]+8NaCp4Cp2V+by-products2\,[\text{V}_2\text{Cl}_3(\text{THF})_6]_2[\text{Zn}_2\text{Cl}_6] + 8\,\text{NaCp} \rightarrow 4\,\text{Cp}_2\text{V} + \text{by-products}
This route avoids pyrophoric reagents and improves yield compared to earlier methods .

Chemical Reactivity and Derivatives

Ligand Substitution Reactions

Vanadocene’s electron-deficient nature drives reactions with π-acceptor ligands. For example, under high-pressure carbon monoxide (CO), it forms the piano-stool complex CpV(CO)₄ :
Cp2V+4COCpV(CO)4\text{Cp}_2\text{V} + 4\,\text{CO} \rightarrow \text{CpV(CO)}_4
This complex further reacts with [V(CO)₆] to yield mixed-valence species:
Cp2V+V(CO)6[Cp2V(CO)2]+[V(CO)6]\text{Cp}_2\text{V} + \text{V(CO)}_6 \rightarrow [\text{Cp}_2\text{V(CO)}_2]^+[\text{V(CO)}_6]^−

Oxidation and Stability

Vanadocene is extremely air-sensitive, rapidly oxidizing in the presence of oxygen or moisture. Treatment with 12% hydrochloric acid or ferrocenium salts generates monocationic species :
Cp2V+[FeCp2]BF4[Cp2V]BF4+FeCp2\text{Cp}_2\text{V} + [\text{FeCp}_2]\text{BF}_4 \rightarrow [\text{Cp}_2\text{V}]\text{BF}_4 + \text{FeCp}_2
The redox potential of the [Cp₂V]⁺/[Cp₂V]⁰ couple is −1.10 V vs. SHE, indicative of strong reducing power .

Biological and Therapeutic Applications

Antitumor Activity

Vanadocene dichloride (Cp₂VCl₂), a derivative of vanadocene, exhibits potent antiproliferative effects against human tumor cells, including KB, HeLa, and HEp-2 carcinomas . EPR spectroscopy reveals that Cp₂VCl₂ undergoes hydrolysis in physiological media, forming species such as [Cp₂V(OH)]⁺ and [CpV(OH)₂]⁺, which interact with cellular components to induce apoptosis .

Table 2: EPR Parameters of Vanadocene Species in Physiological Media

SpeciesAₛ₀ (mT)gₛ₀Environment
[Cp₂V(OH)]⁺7.961.983Neutral pH (blood)
[CpV(OH)₂]⁺6.311.991Alkaline solutions
[Cp₂VCl(DMSO)]⁺7.681.98Dimethyl sulfoxide

Spermicidal Properties

Studies on boar sperm demonstrate that vanadocene derivatives disrupt mitochondrial function and ATP synthesis, highlighting potential as non-hormonal contraceptives . The mechanism involves redox cycling of vanadium species, generating reactive oxygen species (ROS) that impair sperm motility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator